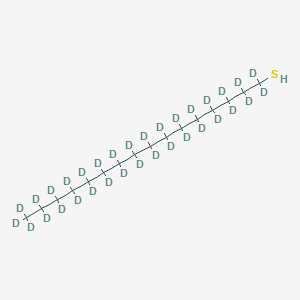

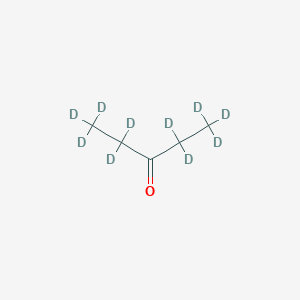

3-Pentanone-D10

Overview

Description

3-Pentanone, also known as diethyl ketone, is a simple, symmetrical dialkyl ketone . It is a colorless liquid ketone with an odor similar to that of acetone . It is soluble in about 25 parts water, but miscible with organic solvents .

Synthesis Analysis

3-Pentanone can be produced by the ketonic decarboxylation of propanoic acid using metal oxide catalysts . In the laboratory, the reaction can be conducted in a tube furnace . Another synthesis route is the carbonylation route, where it can be prepared by combining ethylene, CO, and H2 . A Ru single-atom (Ru SA) catalyst supported on activated carbon was adopted to synthesize 3-pentanone with 83.3% selectivity via heterogeneous ethylene hydroformylation .

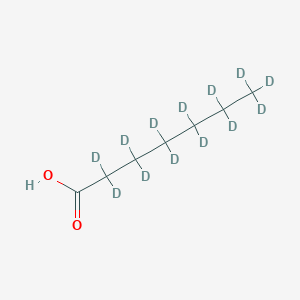

Molecular Structure Analysis

The molecular formula of 3-Pentanone is C5H10O . The average mass is 86.132 Da and the monoisotopic mass is 86.073166 Da .

Chemical Reactions Analysis

3-Pentanone is produced by ketonic decarboxylation of propanoic acid using metal oxide catalysts . It can also be prepared by combining ethylene, CO, and H2 . When the reaction is catalyzed by dicobalt octacarbonyl, water can be used as a source of hydrogen .

Physical and Chemical Properties Analysis

3-Pentanone is a colorless liquid with an acetone-like odor . It has a density of 0.81 g/cm3 at 20 °C . The melting point is -39 °C and the boiling point is 102 °C . It is soluble in water (35 g/L) and has a vapor pressure of 35 mmHg .

Scientific Research Applications

1. Chemical Reaction Studies

The photolysis of 3-pentanone-d10 has been studied to understand the kinetic results in comparison with 3-pentanone derivatives. This research revealed a significant isotopic effect observed only when the substitution of deuterium for hydrogen increased the bond strength to be broken, affecting the activation energy alone (James & Steacie, 1958).

2. Enhanced Oil Recovery

3-Pentanone has been applied to enhance water imbibition in coreflooding of fractured carbonate cores. This substance, in both solution and pure forms, demonstrated effectiveness in enhancing oil recovery, particularly when an aqueous phase was initially present in the matrix (Argüelles-Vivas et al., 2020).

3. Phosphoric Acid Purification

3-Pentanone has been utilized in the purification of wet process phosphoric acid by extraction. Its purification behavior was found to be very similar to isoamyl alcohol, indicating its potential use in industrial applications (Marcilla, Rulz, & Martinez-Pons, 1993).

4. Enolization and Isotope Effects

The enolization of 3-pentanone derivatives, including deuterium kinetic isotope effects, has been investigated, providing insights into the stereochemistry and rate-determining steps of such reactions (Held & Xie, 1997).

5. Biofuel Research

3-Pentanone has been identified as a promising biofuel candidate. Studies have focused on the chemical mechanism of 3-pentanone, particularly the H-atom abstraction and isomerization reactions, which are crucial for its potential use as a biofuel (Cheng et al., 2019).

6. Combustion Analysis in Engines

The use of 3-pentanone as a fluorescence tracer in internal combustion engines has been explored to measure temperature, fuel concentration, and equivalence ratio fields, aiding in the optimization of engine performance (Einecke, Schulz, & Sick, 2000).

7. Atmospheric Chemistry

Investigations into the atmospheric chemistry of compounds like 3-pentanol, which is structurally related to 3-pentanone, have provided insights into the kinetics, mechanisms, and products of oxidation reactions, essential for understanding environmental impacts (Hurley et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

1,1,1,2,2,4,4,5,5,5-decadeuteriopentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-MWUKXHIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

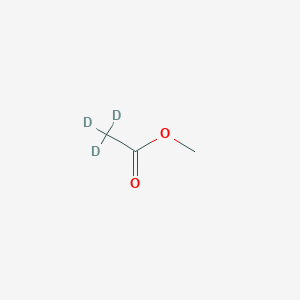

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)